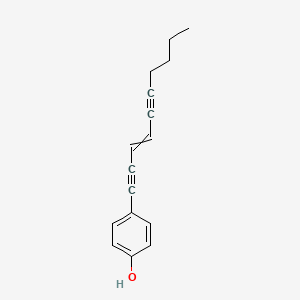
4-(Dec-3-ene-1,5-diyn-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dec-3-ene-1,5-diyn-1-yl)phenol is a chemical compound characterized by the presence of a phenol group attached to a dec-3-ene-1,5-diyn-1-yl chain. This compound belongs to the class of enediynes, which are known for their unique structural features and reactivity.
Preparation Methods
The synthesis of 4-(Dec-3-ene-1,5-diyn-1-yl)phenol can be achieved through several synthetic routes. One common method involves the Sonogashira coupling reaction, where a phenol derivative is coupled with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically takes place under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate .
Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-(Dec-3-ene-1,5-diyn-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The alkyne groups can be reduced to alkenes or alkanes using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield benzoquinone derivatives, while reduction of the alkyne groups can produce saturated hydrocarbons.
Scientific Research Applications
4-(Dec-3-ene-1,5-diyn-1-yl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex enediyne compounds, which are studied for their unique reactivity and potential as molecular switches and sensors.
Mechanism of Action
The mechanism of action of 4-(Dec-3-ene-1,5-diyn-1-yl)phenol involves its ability to undergo cycloaromatization reactions, leading to the formation of highly reactive diradicals. These diradicals can interact with biological macromolecules, such as DNA, causing strand cleavage and cell death. The molecular targets and pathways involved in these reactions are still under investigation, but the compound’s ability to generate reactive intermediates is a key factor in its biological activity .
Comparison with Similar Compounds
4-(Dec-3-ene-1,5-diyn-1-yl)phenol can be compared with other enediyne compounds, such as:
Cyclohexeno[3,4]cyclodec-1,5-diyne-3-ene: This compound has a similar enediyne core but differs in the substituents attached to the ring system.
Dynemicin A: A naturally occurring enediyne with potent anticancer activity, known for its ability to cleave DNA.
Esperamicin: Another enediyne antibiotic with a complex structure and significant biological activity.
The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
823228-07-5 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
4-dec-3-en-1,5-diynylphenol |
InChI |
InChI=1S/C16H16O/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h7-8,11-14,17H,2-4H2,1H3 |
InChI Key |
CEOGQYXJTUWJIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC=CC#CC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


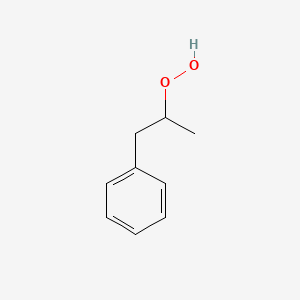
![2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233603.png)
![1-Butyl-3-[(4-ethenylphenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233604.png)


![3-[1-(Tributylstannyl)ethenyl]heptan-2-one](/img/structure/B14233627.png)
![1,1'-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione]](/img/structure/B14233637.png)
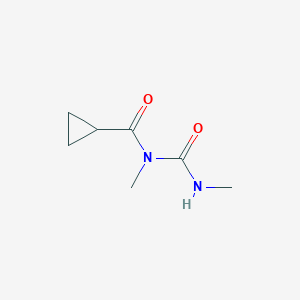
![Benzonitrile, 2,2'-[1,10-decanediylbis(oxy)]bis-](/img/structure/B14233651.png)
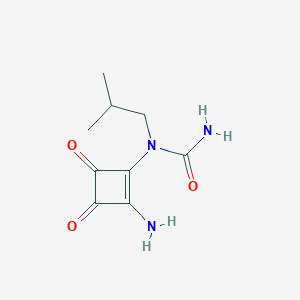
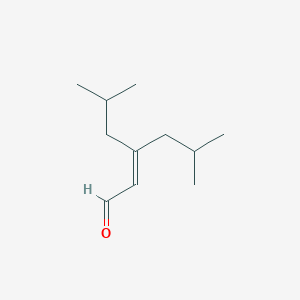

![4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14233683.png)

